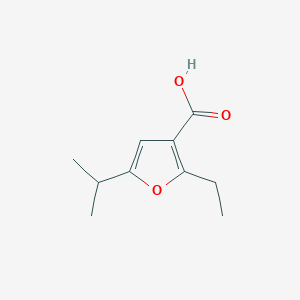
2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of furan derivatives followed by carboxylation. For instance, starting with 2-ethylfuran, an alkylation reaction with isopropyl bromide in the presence of a strong base such as sodium hydride can yield 2-ethyl-5-(propan-2-yl)furan. Subsequent carboxylation using carbon dioxide under high pressure and temperature conditions can produce the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reactions and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated furans.
Applications De Recherche Scientifique
2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
2-Ethylfuran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5-(Propan-2-yl)furan-3-carboxylic acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.
Furan-3-carboxylic acid: Simplest form, lacking both ethyl and propan-2-yl groups, resulting in different reactivity and applications.
Uniqueness: 2-Ethyl-5-(propan-2-yl)furan-3-carboxylic acid is unique due to the presence of both ethyl and propan-2-yl groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-ylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-4-8-7(10(11)12)5-9(13-8)6(2)3/h5-6H,4H2,1-3H3,(H,11,12) |
Clé InChI |
BEHVRRWDZLHYEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(O1)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
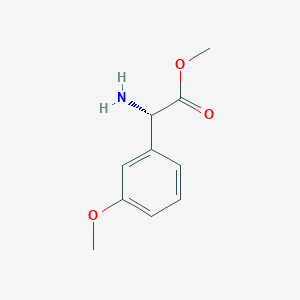
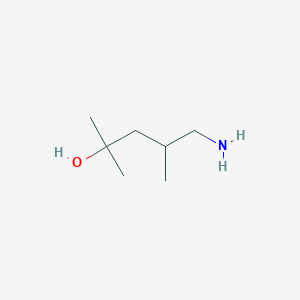
![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)
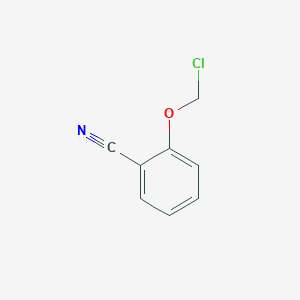

![Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13235551.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)
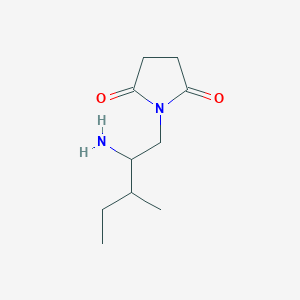


![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)

